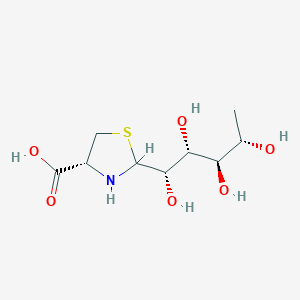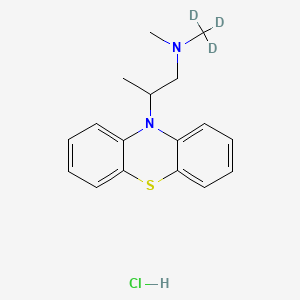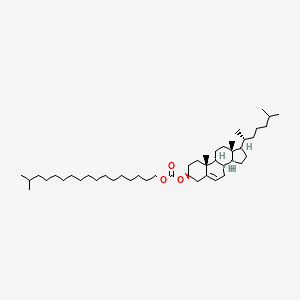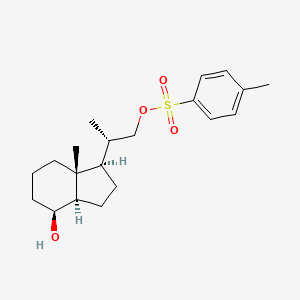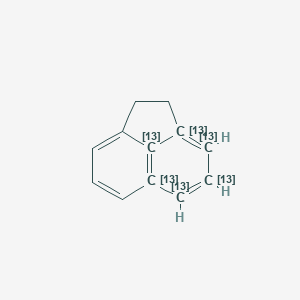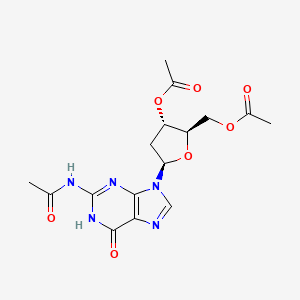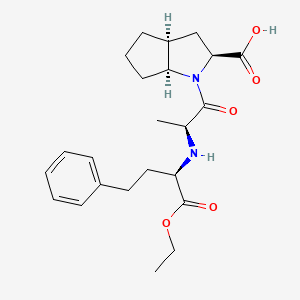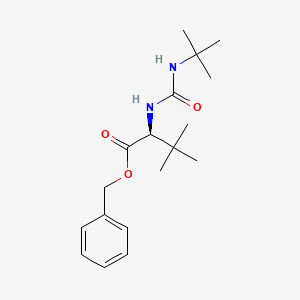
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol. It is also known by its IUPAC name, benzyl (2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate. This compound is widely used as a reagent in the preparation of therapeutic agents.
Preparation Methods
The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester typically involves the reaction of tert-butylcarbamoyl chloride with L-tert-leucine, followed by esterification with benzyl alcohol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of peptidic protease inhibitors, which are important in studying enzyme functions.
Medicine: It is a key intermediate in the synthesis of therapeutic agents for treating diseases such as hepatitis C.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester involves its role as a precursor in the synthesis of bioactive compounds. It interacts with molecular targets such as enzymes, inhibiting their activity and thereby exerting therapeutic effects . The specific pathways involved depend on the final bioactive compound synthesized from this ester .
Comparison with Similar Compounds
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester can be compared with similar compounds such as:
N-tert-Butylcarbamoyl-L-tert-leucine: This compound lacks the benzyl ester group and is used in similar applications.
N-tert-Butylcarbamoyl-L-valine Benzyl Ester: This compound has a similar structure but with a valine residue instead of leucine.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and application potential.
Properties
IUPAC Name |
benzyl (2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

